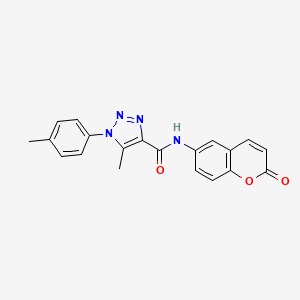

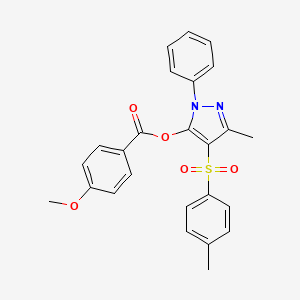

5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a multifaceted organic molecule that encompasses several functional groups, such as triazole, carboxamide, and chromen, hinting at its potential for varied biological activities and chemical reactivities. The presence of these groups suggests potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step reactions, starting from basic precursors to complex structures. A common approach involves the condensation of azides with alkynes under the catalysis of copper (I) or ruthenium compounds, known as the click reaction, which is highly efficient for triazole formation. The synthesis of chromen derivatives often involves cyclization reactions, starting from phenols or their derivatives. The synthesis processes are characterized by their need for precise conditions, including temperature, solvent, and catalyst choice, to ensure high yields and purity (Shen et al., 2013; Kumar et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Design and Synthesis of Novel Compounds

A novel triazole-coumarin compound was designed and synthesized using Cu(I)-catalyzed cycloaddition of alkyne and azide reaction. This synthesis approach highlights the versatility of triazole-coumarin frameworks for developing compounds with potential biological applications, providing a foundation for further exploration of similar compounds (Paul et al., 2019).

Biological Applications

Antimicrobial and Anti-tubercular Activities

Some novel 1,2,4-triazole derivatives have shown antimicrobial activities, suggesting the potential of triazole-based compounds in addressing microbial infections (Bektaş et al., 2007). Additionally, coumarin-benzotriazole hybrids were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, underscoring the potential of such compounds in tuberculosis treatment (Ambekar et al., 2017).

Neuroprotective Effects

Novel chromenones linked to a 1,2,3-triazole ring system were synthesized and showed good anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. These findings suggest the utility of triazole-chromenone compounds in neurodegenerative disease research (Saeedi et al., 2017).

Propiedades

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-3-7-16(8-4-12)24-13(2)19(22-23-24)20(26)21-15-6-9-17-14(11-15)5-10-18(25)27-17/h3-11H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZSAIJRXWVPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)